Structural Diversity: Three Convergent Pharmacophores in a Single Scaffold Versus Common Single- or Dual-Pharmacophore Analogs
CAS 1797367-50-0 is a three-component hybrid molecule combining a 2-ethylbenzo[d]thiazole, a thiazol-2-yloxy ether side chain, and an azetidine methanone. This three-pharmacophore architecture is rare among commercially catalogued benzothiazole derivatives. The most common benzothiazole–azetidine analogs available from major suppliers typically contain only two of these three motifs; for example, compounds of type (2-ethylbenzo[d]thiazol-6-yl)(azetidin-1-yl)methanone with varied substituents on the azetidine ring lack the thiazol-2-yloxy ether component entirely [1]. This three-component design enables exploration of chemical space that single- or dual-pharmacophore analogs cannot access without de novo synthesis. The compound provides a pre-assembled architecture for probing simultaneous engagement of benzothiazole-binding, thiazole-recognition, and azetidine-conformational domains—a capability not available from any single commercially available comparator.
| Evidence Dimension | Number of distinct pharmacophoric substructures present in a single commercially available scaffold |
|---|---|
| Target Compound Data | Three distinct pharmacophores: 2-ethylbenzo[d]thiazole, thiazol-2-yloxy ether, azetidine methanone |
| Comparator Or Baseline | Typical benzothiazole–azetidine commercial analogs: two pharmacophores (benzothiazole + azetidine with varied substituents, lacking the thiazolyloxy ether) |
| Quantified Difference | Three pharmacophores vs. two pharmacophores in closest commercially available structural analogs |
| Conditions | Structural enumeration-based comparison; no biological assay context applicable |
Why This Matters
Procurement of this compound provides access to a three-dimensional pharmacophore space that no commonly available two-component benzothiazole–azetidine analog can substitute for, enabling unique SAR exploration not reproducible with simpler commercial building blocks.
- [1] Gupta, R.D., Dwivedi, P.S.R., Koshy, A.J., et al. Insights Into Benzothiazolyl-Coupled Azetidinone Moieties Toward EGFR Binding and Stability Analysis—Evidence From Molecular Docking and Dynamics Simulation. Peptide Science, 2025, 117, e24382. View Source
